N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate

Description

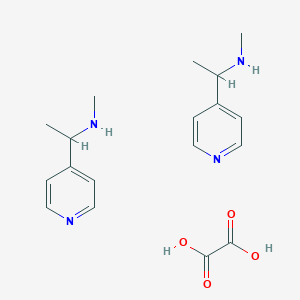

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is a salt form of the tertiary amine N-Methyl-1-(pyridin-4-yl)ethanamine, where the hemioxalate (oxalate) counterion stabilizes the compound. The parent amine consists of a pyridin-4-yl group attached to an ethanamine backbone with an N-methyl substituent. The oxalate salt enhances solubility and crystallinity, which is critical for pharmaceutical formulation and structural characterization .

Properties

IUPAC Name |

N-methyl-1-pyridin-4-ylethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H12N2.C2H2O4/c2*1-7(9-2)8-3-5-10-6-4-8;3-1(4)2(5)6/h2*3-7,9H,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJDKZDXBLFLGOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)NC.CC(C1=CC=NC=C1)NC.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol at ambient temperature. The reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine. A typical protocol includes:

Advantages and Limitations

-

Advantages : High selectivity for secondary amine formation; mild reaction conditions.

-

Limitations : Requires careful pH control (buffered at pH 5–6); cyanide byproducts necessitate rigorous safety protocols.

Alkylation of 4-Pyridylmethyl Halides

This method leverages nucleophilic substitution reactions between 4-pyridylmethyl halides and methylamine.

Phase Transfer Catalysis (PTC) Approach

A patent by describes the use of phase transfer catalysts (e.g., tetra-n-butylammonium bromide) to enhance reaction efficiency between 4-pyridylmethyl chloride and methylamine in a biphasic system:

Direct Alkylation in Polar Aprotic Solvents

Alternative protocols utilize dimethylacetamide (DMA) or DMF as solvents under reflux:

Comparative Analysis

| Parameter | PTC Method | Direct Alkylation |

|---|---|---|

| Reaction Time | 4 hours | 12 hours |

| Temperature | 25°C | 80°C |

| Solvent System | Toluene/H2O | DMA |

| Purification Complexity | Moderate | High |

Leuckart Reaction with 4-Pyridinecarbaldehyde

The Leuckart reaction offers a one-pot synthesis route using 4-pyridinecarbaldehyde and methylammonium formate.

Procedure and Optimization

Challenges

-

Byproducts : Over-reduction to tertiary amines or formamide derivatives.

-

Scalability : Limited by high-temperature requirements and corrosive reagents.

Catalytic Hydrogenation of Nitriles

A less common but efficient approach involves hydrogenation of 4-pyridylacetonitrile using Raney nickel or palladium catalysts.

Hydrogenation Protocol

-

Catalyst : 10% Pd/C (5 wt%), H2 (50 psi), ethanol, 25°C.

Hemioxalate Salt Formation

The final step involves treating the free base (N-methyl-1-(pyridin-4-yl)ethanamine) with oxalic acid to form the hemioxalate salt.

Crystallization Conditions

-

Stoichiometry : 2:1 molar ratio (amine:oxalic acid).

-

Solvent : Ethanol/water (4:1), slow evaporation at 4°C.

-

Purity : ≥99% by HPLC; characteristic melting point: 142–144°C.

Analytical Characterization

Critical spectroscopic data for structural confirmation:

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Methodological Comparison and Recommendations

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 72 | 98 | Moderate | High |

| Alkylation (PTC) | 82 | 97 | High | Moderate |

| Leuckart Reaction | 65 | 95 | Low | Low |

| Catalytic Hydrogenation | 80 | 99 | High | Low |

Recommendation : The PTC alkylation method offers optimal balance between yield and scalability, whereas catalytic hydrogenation is preferable for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry and Enzyme Inhibition

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate has been investigated for its inhibitory effects on specific enzymes involved in lipid metabolism. A notable example is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are implicated in various physiological processes, including pain modulation and emotional behavior.

Case Study: LEI-401

Research has highlighted the compound LEI-401, a derivative of this compound, which exhibits significant potency as a NAPE-PLD inhibitor. In vitro studies demonstrated that LEI-401 effectively reduced levels of anandamide, a prominent NAE, in neuronal cells and mouse brains. The compound displayed a half-maximal inhibitory concentration (IC50) of approximately 72 nM, indicating its strong inhibitory potential .

Neuropharmacology

The neuropharmacological implications of this compound extend to its effects on emotional behavior and stress response. Studies involving the administration of LEI-401 in animal models indicated alterations in emotional responses, likely due to modulation of the hypothalamus-pituitary-adrenal (HPA) axis. This suggests potential applications in treating mood disorders or stress-related conditions .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Researchers have synthesized various analogues to enhance potency and selectivity towards NAPE-PLD. The modifications typically involve altering substituents on the pyridine ring or the amine group to achieve desired biological activity while maintaining favorable pharmacokinetic properties .

Table: Structure-Activity Relationship Analysis

| Modification | Effect on Potency | Remarks |

|---|---|---|

| Cyclopropylmethylamide | 3-fold increase | Optimal R1 substituent |

| (S)-3-hydroxypyrrolidine | 10-fold increase | Optimal R3 substituent |

| (S)-3-phenylpiperidine | Significant improvement | Optimal R2 substituent |

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

- Further In Vivo Studies : To validate the findings from in vitro studies and assess the therapeutic potential in clinical settings.

- Exploration of Other Enzyme Targets : Investigating the compound's activity against other enzymes involved in lipid metabolism may reveal additional therapeutic applications.

- Development of Derivatives : Continued synthesis of analogues could lead to compounds with improved efficacy and safety profiles for clinical use.

Mechanism of Action

The mechanism of action of N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Salts with Different Counterions

A key distinction lies in the counterion’s impact on solubility, stability, and pharmacological properties:

*Calculated based on parent amine (C₈H₁₂N₂, MW 136.2) and hemioxalate (C₂HO₄, MW 102.0).

Key Observations :

- Hydrochloride salts (e.g., ) are common due to high solubility but may require inert storage to prevent degradation.

- Oxalate salts (hemioxalate) balance solubility and crystallinity, making them favorable for X-ray crystallography (aligned with SHELX refinements in –2).

- Succinate/fumarate salts () are bulkier, reducing solubility but improving stability for impurity reference standards.

Structural Analogs with Varied Substituents

Substituents on the pyridine ring or amine chain significantly alter physicochemical and biological properties:

Key Observations :

- Pyridine positional isomers (e.g., pyridin-2-yl vs. pyridin-4-yl in Imp. B) influence electronic properties and intermolecular interactions.

- Naphthalene analogs () exhibit enhanced hydrophobicity, impacting membrane permeability but reducing aqueous solubility.

- Heterocyclic substitutions (e.g., tetrahydro-2H-pyran in ) modify steric and electronic profiles, affecting metabolic stability.

Biological Activity

N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula . The compound features a pyridine ring, which is known for its role in various biological activities. The hemioxalate salt form suggests enhanced solubility and stability, which are critical for biological assays.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids like N-acylethanolamines (NAEs) .

Inhibition of NAPE-PLD

Studies have shown that the inhibition of NAPE-PLD can lead to altered levels of NAEs, affecting various physiological processes including pain perception, emotional behavior, and metabolic regulation. For instance, compounds that inhibit NAPE-PLD have been linked to reduced anxiety and improved emotional responses in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications to the pyridine ring or the ethanamine moiety can significantly affect the compound's potency and selectivity for biological targets. For example, substitutions that increase lipophilicity often enhance cellular uptake and bioavailability .

| Modification | Effect on Activity |

|---|---|

| Increased lipophilicity | Enhanced cellular uptake |

| Substitutions on pyridine | Altered receptor binding affinity |

| Variations in oxalate salt form | Improved solubility |

Case Studies

Several studies have highlighted the biological effects of similar compounds:

- Emotional Behavior Modulation : A study demonstrated that a related compound significantly affected emotional behavior in mice by modulating the hypothalamus-pituitary-adrenal (HPA) axis, suggesting potential applications in treating anxiety disorders .

- Pain Management : Another investigation revealed that inhibitors of NAPE-PLD could effectively reduce pain responses in animal models, indicating a promising avenue for developing analgesics based on this compound's mechanism .

- Metabolic Effects : Research has linked altered NAE levels to metabolic syndromes, suggesting that targeting pathways involving this compound could provide therapeutic benefits for conditions like obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(pyridin-4-yl)ethanamine hemioxalate, and how can purity be ensured?

- Methodology : Synthesis typically involves reductive amination of pyridine-4-carbaldehyde with methylamine, followed by salt formation with oxalic acid. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical to remove unreacted intermediates. Purity validation requires HPLC (C18 columns, UV detection at ~255 nm) and mass spectrometry (ESI-MS for molecular ion confirmation) .

- Quality Control : Impurity profiling using EP/USP reference standards (e.g., analogs like N,N-dimethyl derivatives) ensures compliance with pharmaceutical-grade synthesis protocols .

Q. How does the hemioxalate salt form influence the compound’s physicochemical properties?

- Impact : The hemioxalate counterion enhances crystallinity and solubility in polar solvents (e.g., water or ethanol), which is critical for reproducible X-ray diffraction studies. Stability tests (TGA/DSC) show decomposition above 200°C, with optimal storage at -20°C to prevent hygroscopic degradation .

Q. What analytical techniques are most effective for structural characterization?

- Techniques :

- X-ray crystallography : SHELXL/SHELXS software for solving crystal structures, leveraging high-resolution data (<1.0 Å) to resolve hydrogen bonding between the oxalate and amine groups .

- NMR : H and C NMR in DMSO-d6 to confirm proton environments (e.g., pyridin-4-yl CH vs. methylene groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data between computational models and experimental crystallography?

- Approach :

Validate computational models (DFT or MD simulations) against experimental data (e.g., bond lengths/angles from SHELXL-refined structures).

Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., oxalate-amine hydrogen bonds) that may deviate from idealized geometries .

- Case Study : Discrepancies in torsion angles between DFT and crystallographic data for pyridin-4-yl derivatives were resolved by incorporating solvent effects in simulations .

Q. What strategies optimize crystallization for challenging hemioxalate salts?

- Methods :

- Solvent Screening : Use high-throughput platforms (e.g., microbatch under oil) with solvents like acetonitrile/ethyl acetate mixtures.

- Additives : Co-crystallization agents (e.g., 1,2-diethoxyethane) can improve crystal habit and diffraction quality .

Q. How should researchers design pharmacological studies targeting CYP enzymes, given structural similarities to known inhibitors?

- Experimental Design :

In Vitro Assays : Use recombinant CYP51/CYP5122A1 (Leishmania models) with fluorescence-based activity assays (e.g., 7-benzyloxy-4-trifluoromethylcoumarin as substrate).

SAR Analysis : Compare inhibitory potency of this compound against analogs (e.g., N-ethyl or piperazine derivatives) to identify critical substituents .

- Data Interpretation : Contradictions in IC50 values may arise from hemioxalate dissociation in buffer; confirm free base concentration via pH-adjusted LC-MS .

Q. What methodologies address discrepancies in bioactivity data caused by hygroscopicity or salt dissociation?

- Solutions :

- Stability Testing : Monitor hygroscopicity via dynamic vapor sorption (DVS) and adjust formulation (e.g., lyophilization with trehalose).

- Bioactivity Validation : Pre-dissolve the compound in anhydrous DMSO and use freshly prepared solutions to minimize salt dissociation artifacts .

Methodological Integration

Q. How can researchers integrate crystallographic data with spectroscopic results for comprehensive structural analysis?

- Workflow :

Refine X-ray structures using SHELXL, then overlay with DFT-optimized geometries (Gaussian 16) to validate conformers.

Cross-reference NMR chemical shifts with computed GIAO shielding tensors to detect dynamic effects (e.g., ring puckering) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.